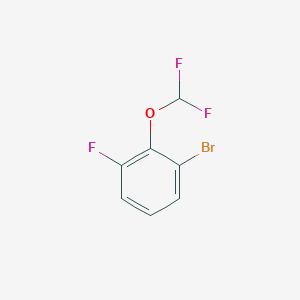

1-Bromo-2-difluoromethoxy-3-fluoro-benzene

Description

1-Bromo-2-difluoromethoxy-3-fluoro-benzene is a fluorinated aromatic compound characterized by a bromine atom at position 1, a difluoromethoxy group (-OCF₂) at position 2, and a fluorine atom at position 3 on the benzene ring. This compound is part of a broader class of halogenated aromatics used in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity in cross-coupling reactions. These analogs share the molecular formula C₇H₅BrF₂O (F.W. 223.02) and exhibit boiling points in the range of 85–87°C/15 mmHg, with hazards including skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Properties

IUPAC Name |

1-bromo-2-(difluoromethoxy)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCGCFDIABRYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669671 | |

| Record name | 1-Bromo-2-(difluoromethoxy)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954235-98-4 | |

| Record name | 1-Bromo-2-(difluoromethoxy)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Bromo-2-difluoromethoxy-3-fluoro-benzene involves several steps. One common method includes the bromination of 2-difluoromethoxy-3-fluoro-benzene under controlled conditions. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out in an inert solvent such as dichloromethane at a temperature range of 0-25°C .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-difluoromethoxy-3-fluoro-benzene undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

Oxidation Reactions: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phenolic or carboxylic acid derivatives.

Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of difluoromethoxy-fluorobenzene.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-difluoromethoxy-3-fluoro-benzene has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of substitution patterns and electronic effects in aromatic compounds.

Biology: This compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of new drugs targeting specific molecular pathways.

Mechanism of Action

The mechanism by which 1-Bromo-2-difluoromethoxy-3-fluoro-benzene exerts its effects is primarily through its interactions with various molecular targets. The presence of bromine, fluorine, and difluoromethoxy groups influences its reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Positional Isomers of Difluoromethoxy-Substituted Bromobenzenes

The position of the difluoromethoxy group significantly influences physical and chemical properties:

Key Observations :

- Boiling Point : The ortho-substituted isomer (2-difluoromethoxy) has a lower boiling point compared to meta-substituted analogs, likely due to steric effects altering intermolecular interactions.

- Reactivity : Ortho-substitution may enhance steric hindrance in reactions like Suzuki-Miyaura coupling, whereas meta-substituted derivatives could exhibit different regioselectivity in electrophilic substitution.

Bromo-Fluoro Derivatives with Additional Substituents

Compounds with chloro, nitro, or methyl groups demonstrate how substituent diversity impacts properties:

Key Observations :

Key Observations :

- Consistent Hazards : Most compounds in this class require stringent handling protocols due to skin/eye irritation risks .

Biological Activity

1-Bromo-2-difluoromethoxy-3-fluoro-benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. The unique arrangement of bromine, fluorine, and difluoromethoxy groups in its molecular structure allows for diverse interactions with biological targets, making it a candidate for various applications in medicinal chemistry and drug discovery.

The biological activity of 1-Bromo-2-difluoromethoxy-3-fluoro-benzene is primarily attributed to its ability to interact with various molecular targets. The presence of halogen atoms influences its reactivity and binding affinity to different enzymes and receptors. This interaction can modulate biological pathways, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates several areas where this compound exhibits notable biological activity:

Antimicrobial Properties

Preliminary studies suggest that 1-Bromo-2-difluoromethoxy-3-fluoro-benzene possesses antimicrobial activity against certain bacterial strains. The proposed mechanism involves disruption of bacterial cell membranes or inhibition of metabolic pathways, which could lead to bacterial cell death.

Anticancer Potential

Initial investigations have shown that the compound may induce apoptosis in cancer cell lines. This effect is thought to occur through mechanisms involving oxidative stress, which can lead to cellular damage and eventual cell death.

Enzyme Inhibition

Specific studies have demonstrated that this compound can inhibit certain enzymes critical for disease progression. For instance, it may act on kinases or phosphatases involved in cancer signaling pathways, thereby interfering with tumor growth and proliferation.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study conducted on various cancer cell lines, 1-Bromo-2-difluoromethoxy-3-fluoro-benzene was tested for its cytotoxic effects. The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound effectively triggers programmed cell death in malignant cells. The study utilized flow cytometry and Western blotting techniques to quantify apoptotic cells and assess protein expression related to apoptosis.

Table 2: Cytotoxicity Results

| Concentration (µM) | % Cell Viability | Apoptosis Marker (Annexin V) |

|---|---|---|

| 10 | 85 | Low |

| 25 | 60 | Moderate |

| 50 | 30 | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.